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Compound of Interest

Compound Name: Methyl 6-formylnicotinate

Cat. No.: B162074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
6-formylnicotinate (CAS No: 10165-86-3), a pyridine derivative with significant applications as

an intermediate in the synthesis of pharmaceutical compounds. This document details its

characteristic Mass Spectrometry (MS) data and provides predicted Nuclear Magnetic

Resonance (NMR) and Infrared (IR) data based on established spectroscopic principles.

Furthermore, it outlines standardized experimental protocols for acquiring such spectra,

ensuring reproducibility and accuracy in research and development settings.

Core Spectroscopic Data
The structural elucidation of Methyl 6-formylnicotinate, a compound with the molecular

formula C₈H₇NO₃, relies on a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent

molecule and its fragments, confirming the molecular weight.

Table 1: Mass Spectrometry Data for Methyl 6-formylnicotinate
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Technique Ionization Mode m/z Interpretation

Electrospray

Ionization (ESI)
Positive 166.2 [M+H]⁺

Source: ChemicalBook[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While experimental spectra for Methyl 6-formylnicotinate are not readily available

in public databases, the following tables present predicted chemical shifts based on the

analysis of its structural features and comparison with the known data for the closely related

compound, Methyl 6-methylnicotinate.

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. The

predicted data in Chloroform-d (CDCl₃) is summarized below.

Table 2: Predicted ¹H NMR Data for Methyl 6-formylnicotinate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.9 - 10.1 Singlet (s) 1H Aldehyde (-CHO)

~9.2 - 9.4 Doublet (d) 1H H-2 (Pyridine ring)

~8.4 - 8.6
Doublet of doublets

(dd)
1H H-4 (Pyridine ring)

~7.8 - 8.0 Doublet (d) 1H H-5 (Pyridine ring)

~3.9 - 4.1 Singlet (s) 3H Ester methyl (-OCH₃)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for Methyl 6-formylnicotinate
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Chemical Shift (δ) ppm Assignment

~192 - 194 Aldehyde Carbonyl (C=O)

~164 - 166 Ester Carbonyl (C=O)

~155 - 157 C-6 (Pyridine ring)

~152 - 154 C-2 (Pyridine ring)

~138 - 140 C-4 (Pyridine ring)

~128 - 130 C-3 (Pyridine ring)

~120 - 122 C-5 (Pyridine ring)

~52 - 54 Ester methyl (-OCH₃)

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on the

absorption of IR radiation. The following table lists the expected characteristic absorption bands

for Methyl 6-formylnicotinate.

Table 4: Predicted IR Absorption Data for Methyl 6-formylnicotinate

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~2950 - 2850 Medium Aliphatic C-H Stretch (methyl)

~2850 - 2750 Medium, sharp Aldehyde C-H Stretch

~1720 - 1740 Strong Ester C=O Stretch

~1690 - 1710 Strong Aldehyde C=O Stretch

~1600 - 1450 Medium to Strong
Aromatic C=C and C=N

Stretch

~1300 - 1100 Strong C-O Stretch (ester)
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of Methyl 6-formylnicotinate for ¹H NMR (or 50-100 mg

for ¹³C NMR) and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure

the sample is fully dissolved. If necessary, gently vortex the vial.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to obtain optimal resolution and lineshape.

Use a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication) and Fourier transform.
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Phase the spectrum and reference it to the residual solvent peak (e.g., CHCl₃ at 7.26

ppm).

¹³C NMR Acquisition:

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend

on the sample concentration.

Process the acquired data similarly to the ¹H spectrum.

Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet

at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (using ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

Place a small amount of solid Methyl 6-formylnicotinate directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument automatically ratios the sample spectrum against the background to

generate the final absorbance or transmittance spectrum.
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Record the spectrum over the standard mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation (for LC-MS):

Prepare a stock solution of Methyl 6-formylnicotinate in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile

phase.

Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler

vial.

Data Acquisition:

The analysis is typically performed using a mass spectrometer equipped with an

electrospray ionization (ESI) source.

Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500

amu).

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound such as Methyl 6-formylnicotinate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. METHYL 6-FORMYLNICOTINATE | 10165-86-3 [chemicalbook.com]

2. METHYL 6-FORMYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 6-formylnicotinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b162074?utm_src=pdf-body-img
https://www.benchchem.com/product/b162074?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2347794.htm
https://www.chemicalbook.com/synthesis/methyl-6-formylnicotinate.htm
https://www.benchchem.com/product/b162074#methyl-6-formylnicotinate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b162074#methyl-6-formylnicotinate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b162074#methyl-6-formylnicotinate-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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